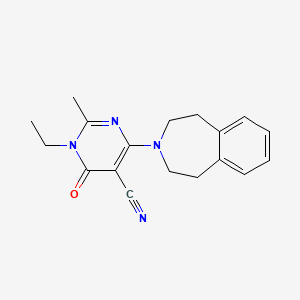
EM-Tbpc
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbium(III) bis-phthalocyaninato involves the reaction of terbium chloride with phthalocyanine in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In an industrial setting, the production of Terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield terbium(IV) species, while reduction can produce terbium(II) species .
Scientific Research Applications
Terbium(III) bis-phthalocyaninato has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Terbium(III) bis-phthalocyaninato involves its interaction with magnetic fields. The compound exhibits slow magnetic relaxation behavior, magnetic hysteresis, and quantum tunneling of magnetization. These properties are attributed to the uniaxial magnetic anisotropy of the terbium ion and the coordination environment provided by the phthalocyanine ligands .
Comparison with Similar Compounds
Similar Compounds
Dysprosium(III) bis-phthalocyaninato: Similar magnetic properties but with different relaxation times and magnetic anisotropy.
Holmium(III) bis-phthalocyaninato: Exhibits similar single-molecule magnet behavior but with variations in magnetic hysteresis and quantum tunneling properties
Uniqueness
Terbium(III) bis-phthalocyaninato is unique due to its specific combination of magnetic properties, including high magnetic anisotropy and slow magnetic relaxation. These characteristics make it particularly suitable for applications in quantum information processing and high-density data storage .
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-ethyl-2-methyl-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-3-22-13(2)20-17(16(12-19)18(22)23)21-10-8-14-6-4-5-7-15(14)9-11-21/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
QNUVWRAGDSGAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C(C1=O)C#N)N2CCC3=CC=CC=C3CC2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate](/img/structure/B8344685.png)









